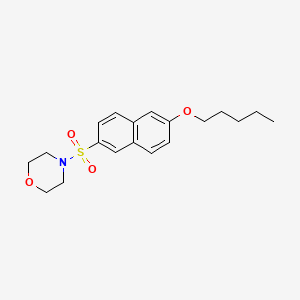
2-Amino-5-Iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-Iodopyridine is a halogenated heterocyclic compound with the molecular formula C5H5IN2 It is a derivative of pyridine, where an amino group is attached at the second position and an iodine atom at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-Iodopyridine typically involves the iodination of 2-Aminopyridine. One common method includes dissolving 2-Aminopyridine in water, followed by the addition of iodine in multiple batches under stirring. The mixture is then maintained at a specific temperature for a couple of hours. After the heat preservation, hydrogen peroxide is added, and the reaction mixture is heated and refluxed for a short period. The product is then isolated by cooling, filtering, and drying .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. The process involves careful control of reaction conditions to maximize yield and purity. The use of efficient purification techniques is crucial to remove any by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-Iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Buchwald-Hartwig amination, where the amino group forms a bond with an aryl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and ligands such as BINAP are often used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, using an amine can yield an aminopyridine derivative.
Coupling Reactions: The products are typically arylated or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-Iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for bioactive molecules that can be used in biological studies.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-Iodopyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity. The amino group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-Bromopyridine
- 2-Amino-5-Chloropyridine
- 2-Amino-5-Fluoropyridine
Comparison: 2-Amino-5-Iodopyridine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to stronger halogen bonding interactions and potentially different reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs .
Eigenschaften
CAS-Nummer |
10127-97-2 |
|---|---|
Molekularformel |
C4H6O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


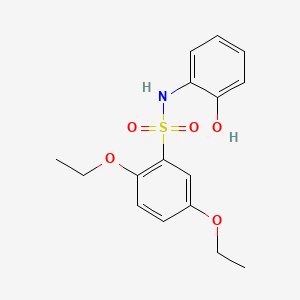
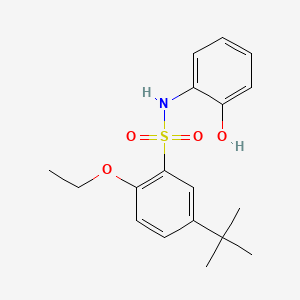

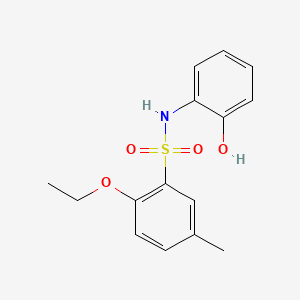
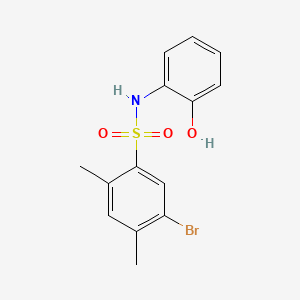
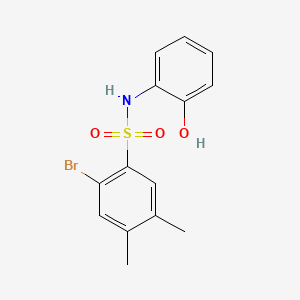
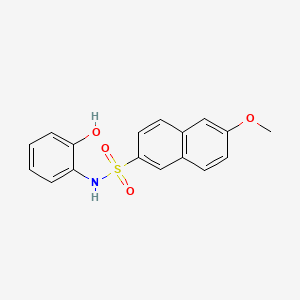
![N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B1181012.png)
